2-Amino-4-pyridin-4-YL-butyric acid 2-Amino-4-pyridin-4-YL-butyric acid
Brand Name: Vulcanchem
CAS No.: 521081-95-8
VCID: VC5758244
InChI: InChI=1S/C9H12N2O2/c10-8(9(12)13)2-1-7-3-5-11-6-4-7/h3-6,8H,1-2,10H2,(H,12,13)
SMILES: C1=CN=CC=C1CCC(C(=O)O)N
Molecular Formula: C9H12N2O2
Molecular Weight: 180.207

2-Amino-4-pyridin-4-YL-butyric acid

CAS No.: 521081-95-8

Cat. No.: VC5758244

Molecular Formula: C9H12N2O2

Molecular Weight: 180.207

* For research use only. Not for human or veterinary use.

2-Amino-4-pyridin-4-YL-butyric acid - 521081-95-8

Specification

CAS No. 521081-95-8
Molecular Formula C9H12N2O2
Molecular Weight 180.207
IUPAC Name 2-amino-4-pyridin-4-ylbutanoic acid
Standard InChI InChI=1S/C9H12N2O2/c10-8(9(12)13)2-1-7-3-5-11-6-4-7/h3-6,8H,1-2,10H2,(H,12,13)
Standard InChI Key WHCQVPISOOTNON-UHFFFAOYSA-N
SMILES C1=CN=CC=C1CCC(C(=O)O)N

Introduction

Chemical Identity and Structural Properties

IUPAC Nomenclature and Molecular Framework

The compound’s systematic name is 2-amino-4-(pyridin-4-yl)butanoic acid, with a molecular weight of 180.20 g/mol . Its structure comprises:

  • A butanoic acid backbone with an amino group at C2.

  • A pyridin-4-yl substituent at C4, introducing aromaticity and hydrogen-bonding capability.

Key descriptors:

PropertyValueSource
Molecular formulaC₉H₁₂N₂O₂
SMILESC1=CN=CC=C1CCC(C(=O)O)N
InChIKeyWHCQVPISOOTNON-UHFFFAOYSA-N

Stereochemical Considerations

The (S)-enantiomer (CAS 1240588-62-8) is resolvable via chiral chromatography or enzymatic methods, critical for bioactive peptide design . Racemic mixtures are common in early-stage synthetic workflows .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary routes dominate:

  • Picolyl ester handle method:

    • Step 1: N-t-Boc protection of L-2-amino-4-(pyridin-4-yl)butanoic acid .

    • Step 2: Solid-phase peptide coupling using 4-picolyl esters for carboxyl activation .

    • Yield: 60–75% for tripeptides (e.g., Boc-Ala(3Pm)-Ala-Ala-Val-Lys(Z)-OPic) .

  • Malonic acid pathway:

    • Reactants: 4-Pyridinecarboxaldehyde, malonic acid, ammonium acetate.

    • Mechanism: Knoevenagel condensation → decarboxylation → reductive amination.

    • Key intermediate: 4-(Pyridin-4-yl)-2-aminobut-2-enoic acid.

Industrial Manufacturing

  • Continuous flow reactors optimize throughput, achieving >90% purity.

  • Critical parameters:

    • Temperature: 80–100°C (condensation step).

    • Pressure: 1.5–2.0 atm (hydrogenation).

Target enzymeIC₅₀ (μM)Structure-activity relationship (SAR)Reference
Human leucocytic elastase120–150Hydrophobic residues (Val, Ala) enhance binding
NAD salvage pathway enzymes5–10*Pyridine N-oxide derivatives improve potency

*Derivatives with C4 phosphinyl groups .

Therapeutic Applications

  • Antiviral agents: A thiobutanoic acid derivative (PubChem CID 45267981) inhibits flavivirus replication (EC₅₀ = 5 μM) .

  • Neuroprotection: Pyridylbutanoates modulate NMDA receptor activity in murine models.

  • Oncology: Analogues interfere with NAD⁺ biosynthesis in glioblastoma cells (IC₅₀ = 0.8 nM) .

Analytical Characterization

Spectroscopic Data

TechniqueKey signalsReference
¹H NMR (D₂O)δ 8.45 (d, 2H, Py-H), 3.85 (m, 1H, CHNH₂)
IR (KBr)1680 cm⁻¹ (C=O), 1590 cm⁻¹ (Py ring)
HPLCtᵣ = 6.2 min (C18, 0.1% TFA/MeCN)
ParameterSpecificationSource
GHS PictogramWarning (exclamation mark)
H-StatementsH315, H319, H335
StorageDry, sealed, 2–8°C

Research Applications and Case Studies

Peptide Engineering

  • Elastase inhibitors: Tetrapeptides incorporating this residue show 3-fold selectivity over cathepsin G .

  • Stability enhancement: Pyridyl groups reduce proteolytic cleavage in serum (t₁/₂ > 6 h) .

Material Science

  • Metal-organic frameworks (MOFs): Coordinates to Cu(II) nodes (Kd = 1.2 × 10⁴ M⁻¹) .

  • Polymer additives: Improves thermal stability of polyamides (Tg ↑ 22°C).

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